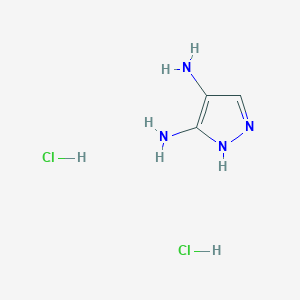

PYRAZOLE-3,4-DIAMINE DIHYDROCHLORIDE

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

1H-pyrazole-4,5-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4.2ClH/c4-2-1-6-7-3(2)5;;/h1H,4H2,(H3,5,6,7);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWUEWGGIOHZSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611462 | |

| Record name | 1H-Pyrazole-4,5-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16461-98-6 | |

| Record name | 1H-Pyrazole-4,5-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

PYRAZOLE-3,4-DIAMINE DIHYDROCHLORIDE: A Definitive Technical Guide to Chemical Properties and Synthetic Applications

Executive Summary

In the landscape of modern medicinal chemistry and rational drug design, electron-rich amino heterocycles serve as foundational building blocks for complex molecular architectures. 1H-Pyrazole-3,4-diamine dihydrochloride (CAS: 131311-65-4) is a highly versatile, bis-nucleophilic reagent utilized extensively in the 'build–couple–pair' strategy of organic synthesis[]. It is a critical precursor for generating libraries of fused heterocyclic scaffolds—such as pyrazolo[3,4-b]pyridines and dihydropyrimidopyrimidinones—which undeniably dominate current drug discovery pipelines, including the development of irreversible Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors[2][3].

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated synthetic workflows associated with 1H-pyrazole-3,4-diamine dihydrochloride, designed specifically for application scientists and synthetic chemists.

Physicochemical Profiling and Structural Dynamics

The free base of 3,4-diaminopyrazole is a pi-excessive heteroaromatic system. The presence of two adjacent primary amines creates a high-energy Highest Occupied Molecular Orbital (HOMO), making the free base exceptionally susceptible to rapid atmospheric oxidation and degradation.

To circumvent this, the compound is universally supplied and utilized as a dihydrochloride salt . Protonation of the amine functionalities drastically lowers the HOMO energy level, conferring long-term bench stability, preventing premature oxidative degradation, and standardizing the stoichiometric delivery of the core scaffold.

Table 1: Quantitative Physicochemical Properties

| Property | Specification |

| Chemical Name | 1H-Pyrazole-3,4-diamine dihydrochloride |

| CAS Number | 131311-65-4 |

| Molecular Formula | C3H8Cl2N4 (C3H6N4 · 2HCl) |

| Molecular Weight | 171.03 g/mol |

| InChI Key | LDWUEWGGIOHZSR-UHFFFAOYSA-N |

| Physical State | Solid powder[2] |

| Storage Temperature | Refrigerated (2-8 °C) under inert atmosphere |

| Purity Standard | ≥ 95% (HPLC/MS) |

Mechanistic Reactivity: The Bis-Nucleophilic Advantage

The synthetic utility of 1H-pyrazole-3,4-diamine relies on the differential nucleophilicity of its two primary amines.

-

The 4-Amino Group: This nitrogen is less sterically hindered and less conjugated with the pyrazole ring's imine-like nitrogen (N2). Consequently, it possesses higher electron density and acts as the primary nucleophile during initial electrophilic attack.

-

The 3-Amino Group: Being partially conjugated with the ring system, this group is less reactive. It typically requires elevated thermal energy or acid/base catalysis to participate in secondary ring-closure reactions (e.g., Combes-type condensations)[2].

This differential reactivity allows for highly regioselective sequential coupling, enabling the precise construction of fused bicyclic systems without the need for complex protecting-group strategies.

Synthetic Workflow: Fused Pyrazolo-Pyrimidine Scaffolds

The following workflow details the transformation of 1H-pyrazole-3,4-diamine dihydrochloride into a fused pyrazolo scaffold, a common pathway in the synthesis of protein kinase inhibitors[3].

Figure 1: Synthetic workflow for generating fused pyrazolo scaffolds from 1H-pyrazole-3,4-diamine.

Experimental Protocol: Self-Validating Cyclization Methodology

This protocol outlines the synthesis of a fused heterocyclic core via a sequential addition-cyclization reaction[3].

Step 1: Free Base Liberation & Solubilization

-

Action : Suspend 1.0 equivalent (eq) of 1H-pyrazole-3,4-diamine dihydrochloride in anhydrous tert-butanol[3]. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

-

Causality : DIPEA is a sterically hindered, non-nucleophilic base that efficiently neutralizes the two equivalents of HCl without competing for the electrophile. tert-Butanol provides a polar protic environment that supports the high temperatures required for subsequent cyclization without participating in side reactions[3].

-

Self-Validation : The cloudy suspension will transition to a clear, homogenous solution once the free base is fully liberated. Checking the pH of a diluted aliquot confirms a basic environment (pH > 8.0), validating complete deprotonation.

Step 2: Electrophilic Coupling

-

Action : Add 1.1 eq of the chosen electrophile (e.g., an acyl pyruvate) dropwise at room temperature[2].

-

Causality : Dropwise addition prevents localized thermal spikes and suppresses the formation of bis-alkylated byproducts. The 4-amino group selectively attacks the most electrophilic carbon center.

-

Self-Validation : Monitor the reaction via LC-MS. The step is validated to proceed when the extracted ion chromatogram shows >95% consumption of the m/z 171 (free base) peak and the emergence of the uncyclized intermediate mass.

Step 3: Thermal Cyclization

-

Action : Seal the reaction vessel, purge with nitrogen, and heat the mixture to 110 °C for 8 hours[3].

-

Causality : The nitrogen purge prevents oxidative degradation of the electron-rich intermediate at elevated temperatures. The high thermal energy (110 °C) is strictly required to overcome the activation barrier for the secondary nucleophilic attack by the less reactive 3-amino group, driving dehydration and final ring closure[3].

-

Self-Validation : The formation of a distinct precipitate upon cooling the vessel to ambient temperature indicates successful cyclization, as the rigid fused scaffold is significantly less soluble than the flexible intermediate[3].

Step 4: Isolation and Work-Up

-

Action : Add water to the cooled mixture to maximize precipitation. Filter the resultant solids. Extract the remaining filtrate with dichloromethane (DCM), dry the organic layer over MgSO4, filter, and concentrate[3].

-

Causality : Water acts as an anti-solvent for the organic product while solubilizing the DIPEA-HCl byproduct salts. DCM extraction recovers any target product that remains partitioned in the aqueous phase, maximizing yield[3].

-

Self-Validation : The combined solids are subjected to TLC (Thin-Layer Chromatography). A single, distinct spot under short-wave UV (254 nm) validates the crude purity before proceeding to flash chromatography[3].

Analytical Characterization Standards

To ensure the integrity of the synthesized libraries derived from 1H-pyrazole-3,4-diamine dihydrochloride, rigorous analytical validation is required. Based on established combinatorial chemistry standards, the following HPLC/MS parameters are recommended for validating the purity (>95%) of the synthesized compounds[2]:

-

Column Specifications : Zorbax SB-C18, 1.8 μm particle size, 4.6 × 15 mm[2].

-

Eluent System :

-

Flow Rate : 3 mL·s⁻¹ with a 1 μL injection volume[2].

-

Detection : UV detectors operating at wavelengths of 215 nm, 254 nm, and 265 nm[2].

-

Ionization Mode : Chemical ionization under atmospheric pressure (APCI), utilizing simultaneous scanning of positive and negative ions in the m/z range of 80−1000[2].

Conclusion

1H-Pyrazole-3,4-diamine dihydrochloride remains a cornerstone reagent in the synthesis of complex, nitrogen-rich heterocycles. By understanding the causal relationship between its salt form and oxidative stability, and leveraging the differential nucleophilicity of its diamine core, researchers can reliably architect highly specific kinase inhibitors and advanced therapeutic leads. Adhering to self-validating protocols and stringent analytical standards ensures high-fidelity translation from bench-scale synthesis to clinical drug discovery.

References

1.[] Pyrazoles - Building Block / BOC Sciences - 2.[2] Approach to the Library of Fused Pyridine-4-carboxylic Acids by Combes-Type Reaction of Acyl Pyruvates and Electron-Rich Amino Heterocycles - ACS Publications - 3.[3] CA2907243A1 - Substituted dihydropyrimidopyrimidinone compounds and pharmaceutical compositions thereof use fgfr4 inhibitor - Google Patents - 4. Pyrazole-3,4-diamine dihydrochloride | 131311-65-4 - MilliporeSigma -

Sources

Comprehensive Technical Guide: Synthesis and Characterization of 1H-Pyrazole-3,4-diamine Dihydrochloride

Introduction & Strategic Rationale

In the landscape of modern medicinal chemistry, ortho-diaminoheterocycles serve as indispensable building blocks for the synthesis of fused bicyclic and tricyclic pharmacological agents. Among these, 1H-pyrazole-3,4-diamine dihydrochloride (and its tautomeric equivalent, 4,5-diaminopyrazole) is highly valued as a bioisostere for purine scaffolds. Its unique electron-rich pyrazole core, coupled with the dual nucleophilic amine centers, makes it a prime candidate for cyclocondensation reactions to form pyrazolo[3,4-d]pyrimidines and other kinase-directed pharmacophores[1].

The strategic choice to isolate and utilize this compound as a dihydrochloride salt rather than a free base is rooted in fundamental chemical stability. Free ortho-diaminopyrazoles are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, rapidly degrading into dark, polymeric mixtures. By protonating the amine groups, the dihydrochloride salt drastically reduces the nucleophilicity and electron density of the system, rendering the compound bench-stable and significantly improving its aqueous solubility for downstream biological or synthetic applications.

Physicochemical Properties

Understanding the baseline physicochemical properties of 1H-pyrazole-3,4-diamine dihydrochloride is critical for proper handling, storage, and reaction planning.

| Property | Value / Description |

| Chemical Name | 1H-Pyrazole-3,4-diamine dihydrochloride |

| CAS Number | 131311-65-4 |

| Molecular Formula | C₃H₆N₄ · 2HCl (C₃H₈Cl₂N₄) |

| Molecular Weight | 171.03 g/mol |

| Appearance | Off-white to pale pink or light brown crystalline powder |

| Solubility | Highly soluble in Water and DMSO; Insoluble in non-polar solvents (Hexane, Toluene) |

| Storage Conditions | Refrigerated (2–8°C), highly hygroscopic, store under inert atmosphere (Argon/N₂) |

Synthesis Methodology & Mechanistic Insights

The most efficient and scalable synthetic route to 1H-pyrazole-3,4-diamine dihydrochloride relies on the catalytic reduction of 5-amino-4-nitropyrazole[2].

Causality of the Synthetic Route: The reduction of the nitro group at the 4-position must be meticulously controlled to prevent over-reduction or ring cleavage. Catalytic hydrogenation using Palladium on Carbon (Pd/C) in a protic solvent (such as methanol) provides a clean, quantitative reduction. However, because the resulting free base is highly unstable, the reaction workflow must incorporate an immediate acidification step during the workup phase. The introduction of concentrated hydrochloric acid immediately traps the newly formed diamine as the oxidation-resistant dihydrochloride salt.

Workflow for the catalytic synthesis of 1H-pyrazole-3,4-diamine dihydrochloride.

Experimental Protocol: Step-by-Step Synthesis

This protocol is designed as a self-validating system , ensuring that the chemist can visually and analytically confirm the integrity of the reaction at each critical junction.

Reagents:

-

5-Amino-4-nitropyrazole (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (0.1 eq by weight)

-

Anhydrous Methanol (Reaction solvent)

-

Concentrated Hydrochloric Acid (37%, >2.5 eq)

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 5-amino-4-nitropyrazole in anhydrous methanol in a heavy-walled hydrogenation flask. Add the 10% Pd/C catalyst carefully. Causality: Methanol is chosen as it readily solubilizes the starting material and intermediates without participating in the reduction.

-

Hydrogenation: Seal the flask and purge the system with Nitrogen (N₂) three times to remove all oxygen, followed by three purges with Hydrogen (H₂). Pressurize the vessel to 30–40 psi with H₂ and agitate at room temperature.

-

Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The bright yellow spot of the nitro starting material should completely disappear, indicating full conversion.

-

-

Catalyst Removal (Critical Oxygen-Free Step): Once H₂ uptake ceases, purge the flask thoroughly with N₂. Filter the reaction mixture through a tightly packed pad of Celite directly into a receiving flask pre-charged with concentrated HCl (at 0–5°C).

-

Self-Validation Check: The filtration must be performed under a strict N₂ blanket. If the filtrate begins to turn deep pink or brown, atmospheric oxygen has breached the system, and oxidative degradation of the free base is occurring.

-

-

Salt Isolation: The immediate protonation by HCl forms the dihydrochloride salt, stabilizing the solution. Concentrate the acidic filtrate under reduced pressure to a minimal volume.

-

Crystallization: Induce precipitation by adding cold diethyl ether. Filter the resulting off-white precipitate, wash with cold ether, and dry under high vacuum over P₂O₅ to yield 1H-pyrazole-3,4-diamine dihydrochloride.

Analytical Characterization

Thorough characterization is required to confirm the absence of oxidized impurities and residual catalyst. The dihydrochloride salt state significantly shifts the NMR signals compared to the free base.

| Analytical Technique | Expected Signals / Observations | Diagnostic Significance |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.60 – 7.80 (s, 1H, Pyrazole C-H) | Confirms the integrity of the pyrazole ring. |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.50 – 11.50 (br s, exchangeable) | Broad downfield signals confirm the protonated amine states (NH₃⁺). |

| LC-MS (ESI+) | m/z 99.1 [M+H]⁺ | Detects the free base mass; the chloride counterions are not observed in positive ion mode. |

| IR Spectroscopy (KBr) | ~3400–2800 cm⁻¹ (broad, strong) | Indicates extensive N-H stretching typical of primary amine hydrochlorides. |

Applications in Advanced Drug Discovery

1H-Pyrazole-3,4-diamine dihydrochloride is extensively utilized in the synthesis of targeted covalent and non-covalent kinase inhibitors. Because the 3- and 4-amino groups exhibit differential nucleophilicity, regioselective cyclocondensation can be achieved.

For instance, reacting this core with specific electrophiles yields dihydropyrimidopyrimidinone derivatives, which have been successfully deployed as potent Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors[1]. FGFR4 is a critical target in oncology, particularly for hepatocellular carcinoma. The pyrazole core mimics the adenine ring of ATP, allowing the synthesized inhibitors to anchor deeply within the kinase hinge region via highly conserved hydrogen bonding networks.

Mechanism of pyrazole-3,4-diamine derivatives in kinase inhibition pathways.

References

-

Sigma-Aldrich Product Data. "Pyrazole-3,4-diamine dihydrochloride | 131311-65-4". Sigma-Aldrich.

-

Google Patents. "CA2907243A1 - Substituted dihydropyrimidopyrimidinone compounds and pharmaceutical compositions thereof use fgfr4 inhibitor". 1

-

Google Patents. "WO1994008969A1 - Process for producing 4,5-diamino pyrazole derivatives, their use for...". 2

Sources

- 1. CA2907243A1 - Substituted dihydropyrimidopyrimidinone compounds and pharmaceutical compositions thereof use fgfr4 inhibitor - Google Patents [patents.google.com]

- 2. WO1994008969A1 - Process for producing 4,5-diamino pyrazole derivatives, their use for colouring hair and novel pyrazole derivatives - Google Patents [patents.google.com]

3,4-Diaminopyrazole Dihydrochloride (CAS 131311-65-4): A Comprehensive Technical Guide for Drug Development

Executive Summary & Chemical Rationale

As a Senior Application Scientist, I frequently encounter the challenge of stabilizing electron-rich heterocyclic scaffolds for high-throughput drug discovery. 3,4-Diaminopyrazole dihydrochloride (CAS 131311-65-4) is a prime example of a highly versatile, yet chemically demanding, building block[1].

While the free base, 1H-pyrazole-3,4-diamine (CAS 16461-98-6), offers dual nucleophilic centers ideal for synthesizing fused bicyclic systems (e.g., pyrazolo-pyrimidines and purine analogs), it is highly susceptible to rapid oxidative degradation in ambient air[2]. By formulating this scaffold as a dihydrochloride salt, the amine lone pairs are protonated. This simple yet critical chemical modification significantly reduces their nucleophilicity and prevents spontaneous oxidation, thereby extending shelf-life and ensuring stoichiometric precision during complex coupling reactions.

This guide provides an in-depth analysis of its physicochemical properties, validated synthesis protocols, and its pivotal role in developing targeted therapeutics.

Physicochemical Properties & Data

Understanding the baseline properties of the dihydrochloride salt is essential for proper handling and formulation. The salt form is highly water-soluble but hygroscopic, necessitating specific storage conditions to maintain its structural integrity as detailed by[1].

Table 1: Physicochemical Profile of 3,4-Diaminopyrazole Dihydrochloride

| Property | Value |

| Compound Name | 1H-Pyrazole-3,4-diamine dihydrochloride |

| CAS Registry Number | 131311-65-4 |

| Free Base CAS Number | 16461-98-6 |

| Molecular Formula | C3H8Cl2N4 (or C3H6N4 · 2HCl) |

| Molecular Weight | 171.03 g/mol |

| Purity Standard | ≥ 95% (typically 97%+) |

| Storage Conditions | Refrigerated (2-8°C), Hygroscopic |

Experimental Protocols: Synthesis and Isolation

The synthesis of 3,4-diaminopyrazole dihydrochloride must be tightly controlled to prevent premature oxidation. The following protocol details the catalytic hydrogenation of 3-amino-4-nitropyrazole, incorporating self-validating visual cues to ensure reaction completion based on established [3].

Step-by-Step Methodology: Catalytic Hydrogenation & Salt Formation

-

Preparation of the Reaction Matrix: Dissolve 3-amino-4-nitropyrazole (starting material) in absolute methanol. The solution will exhibit a distinct yellow hue, serving as the baseline visual indicator[3].

-

Catalyst Addition: Introduce a catalytic quantity of Palladium on Carbon (Pd/C, typically 10% wt).

-

Causality Note: Pd/C is chosen over Raney Nickel for this specific step to minimize pyrazole ring cleavage under pressurized hydrogen, ensuring the integrity of the heterocyclic core.

-

-

Hydrogenation: Pressurize the reaction vessel with hydrogen gas (e.g., 50 bar) and stir at room temperature for 17 hours[3].

-

Self-Validation Check: The reduction is deemed complete when the solution transitions from yellow to colorless or pale pink, and hydrogen uptake ceases. TLC validation should confirm the disappearance of the high-Rf nitro peak. This visual shift acts as an internal validation mechanism before proceeding to the critical isolation step.

-

Filtration: Filter the reaction mixture through a Celite pad under an inert nitrogen atmosphere to remove the Pd/C catalyst.

-

Critical: Exposure to oxygen at this stage in the free-base form will cause rapid degradation.

-

-

Acidification (Salt Formation): Immediately purge the filtrate with dry hydrogen chloride (HCl) gas for 5 minutes, or add a stoichiometric excess of methanolic HCl[3]. The protonation of the amines drives the stabilization of the molecule.

-

Crystallization: Concentrate the solvent under vacuum and induce crystallization by adding a non-polar anti-solvent (e.g., hexane/ether). Filter and dry the resulting white to pale pink crystals under a vacuum to yield 3,4-diaminopyrazole dihydrochloride[3].

Fig 1: Synthetic workflow of 3,4-diaminopyrazole dihydrochloride.

Applications in Drug Development

The 3,4-diaminopyrazole core is a privileged scaffold in medicinal chemistry, primarily because its hydrogen-bonding donor/acceptor profile mimics the adenine ring of ATP. This makes it an exceptional starting point for designing competitive ATP-site inhibitors.

A. Pim Kinase Inhibitors in Oncology

Pim kinases (Pim-1, Pim-2, and Pim-3) are serine/threonine kinases overexpressed in various hematological malignancies and solid tumors. Derivatives synthesized from 3,4-diaminopyrazole have been extensively patented as pyrazol-4-yl-heterocyclyl-carboxamides, which act as potent Pim kinase inhibitors as documented by the [4]. By competitively binding to the ATP pocket, these compounds block the phosphorylation of downstream targets like BAD and c-Myc, effectively halting tumor cell proliferation and inducing apoptosis[4].

B. FGFR4 Inhibition

Fibroblast Growth Factor Receptor 4 (FGFR4) is another critical target, particularly in hepatocellular carcinoma. 3,4-Diaminopyrazole dihydrochloride is utilized as a precursor to synthesize substituted dihydropyrimidopyrimidinone compounds[5]. These derivatives are engineered to interact with the cysteine residue within the ATP binding site of FGFR4, functioning as irreversible or highly potent reversible inhibitors[5].

C. Modulation of S-Nitrosylation and Tissue Repair

Beyond oncology, the scaffold is implicated in the modulation of S-nitrosylation. Derivatives of 3,4-diaminopyrazole act as Alcohol Dehydrogenase (ADH) inhibitors[6]. By inhibiting ADH and related reductases, these compounds raise endogenous S-nitrosothiol (SNO) levels, which protects tissues from ischemic reperfusion injury (IRI), such as acute kidney injury, by reprogramming cellular metabolism according to [6].

Fig 2: Pharmacological mechanism of 3,4-diaminopyrazole derivatives.

Handling, Stability, and Formulation Considerations

Due to the hygroscopic nature of the dihydrochloride salt, it must be stored in tightly sealed, light-resistant containers under refrigerated conditions (2-8°C)[1]. When preparing stock solutions for biological assays (e.g., kinase profiling), dissolve the compound in anhydrous DMSO immediately prior to use. This prevents premature hydrolysis or pH-dependent free-base liberation in aqueous buffers, ensuring the integrity of the active pharmaceutical ingredient during high-throughput screening.

References

- European Patent Office. "PYRAZOL-4-YL-HETEROCYCLYL-CARBOXAMIDE COMPOUNDS AND METHODS OF USE." Patent EP2303886A2. Source: googleapis.com.

- Google Patents. "Substituted dihydropyrimidopyrimidinone compounds and pharmaceutical compositions thereof use fgfr4 inhibitor." Patent CA2907243A1. Source: google.com.

-

Patexia. "Compositions and methods for treating tissue injury." Patent US20210267943. Source: patexia.com. URL: [Link]

- Google Patents. "Oxidation hair dye composition containinng diaminopyrazol derivatives." Patent US5061289A. Source: google.com.

Sources

- 1. Pyrazole-3,4-diamine dihydrochloride | 131311-65-4 [sigmaaldrich.com]

- 2. 16461-98-6|1H-Pyrazole-3,4-diamine|BLD Pharm [bldpharm.com]

- 3. US5061289A - Oxidation hair dye composition containinng diaminopyrazol derivatives and new diaminopyrazol derivatives - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CA2907243A1 - Substituted dihydropyrimidopyrimidinone compounds and pharmaceutical compositions thereof use fgfr4 inhibitor - Google Patents [patents.google.com]

- 6. Compositions and methods for treating tissue injury | Patent Publication Number 20210267943 | Patexia [patexia.com]

PYRAZOLE-3,4-DIAMINE DIHYDROCHLORIDE as a precursor for heterocyclic synthesis

Engineering Privileged Pharmacophores: A Technical Guide to Pyrazole-3,4-diamine Dihydrochloride in Heterocyclic Synthesis

Executive Summary Pyrazole-3,4-diamine dihydrochloride (CAS 131311-65-4) is a highly versatile bis-nucleophilic scaffold utilized extensively in medicinal chemistry and materials science. As a foundational building block, it enables the divergent synthesis of fused heterocyclic systems—most notably pyrazolo[3,4-b]pyrazines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyrimidines[1]. This technical guide provides an in-depth mechanistic analysis and self-validating protocols for utilizing this precursor in advanced drug discovery workflows.

Mechanistic Rationale: The Bis-Nucleophile Advantage

1.1 The Causality of the Dihydrochloride Salt In its free base form, 3,4-diaminopyrazole possesses a highly electron-rich π-system. This high electron density renders the exocyclic amino groups exceedingly vulnerable to rapid air oxidation and spontaneous polymerization. By isolating and storing the precursor as a dihydrochloride salt, the lone pairs on the amines are protonated. This drastically reduces the electron density of the pyrazole core, conferring long-term bench stability and preventing oxidative degradation ()[2]. During synthesis, a stoichiometric addition of a mild base (e.g., N,N-diisopropylethylamine or sodium acetate) is employed to liberate the free base in situ, strictly in the presence of the reacting electrophile to trap the reactive species before degradation occurs.

1.2 Regioselectivity and Nucleophilic Hierarchy When reacting with asymmetric bis-electrophiles (such as acyl pyruvates), the regioselectivity of the annulation is governed by the differential nucleophilicity of the two amino groups[1]. The C4-amine is generally more nucleophilic and less sterically hindered than the C3-amine, which sits adjacent to the N2 atom of the pyrazole ring. Consequently, the initial nucleophilic attack occurs preferentially at the C4 position, dictating the orientation of the resulting fused heterocycle ()[1].

Core Synthetic Workflows

Pathway A: Pyrazolo[3,4-b]pyrazines via [4+2] Cyclocondensation Reaction with 1,2-dicarbonyls (e.g., benzil or glyoxal) yields pyrazolo[3,4-b]pyrazines. These structures are critical pharmacophores in the development of kinase inhibitors (e.g., FGFR and mTOR targets). The reaction proceeds via a double condensation mechanism, driven by the thermodynamic stability of the resulting aromatic pyrazine ring[3].

Pathway B: Pyrazolo[3,4-b]pyridines via Combes-Type Annulation Condensation with 1,3-dicarbonyls or α,β-unsaturated ketones yields pyrazolo[3,4-b]pyridines. This scaffold is widely recognized for its application as phosphodiesterase (PDE) inhibitors and anti-inflammatory agents ()[1]. The reaction typically requires acid catalysis to activate the carbonyl groups for the initial C4-amine attack.

Pathway C: Pyrazolo[3,4-d]pyrimidines via Formylation Reaction with C1-electrophiles, such as triethyl orthoformate or formamidine, yields pyrazolo[3,4-d]pyrimidines. These compounds serve as privileged purine isosteres, frequently utilized in the design of antiviral agents and ATP-competitive inhibitors[4].

Mandatory Visualization: Divergent Synthetic Pathways

Divergent synthetic pathways of Pyrazole-3,4-diamine to privileged heterocyclic scaffolds.

Self-Validating Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyrazine

This protocol describes the condensation of pyrazole-3,4-diamine dihydrochloride with a generic 1,2-dicarbonyl. The workflow is designed with built-in visual and chemical checkpoints to ensure trustworthiness and reproducibility.

Step 1: Suspension and Neutralization

-

Action: Suspend 1.0 equivalent of pyrazole-3,4-diamine dihydrochloride in anhydrous ethanol (0.2 M concentration) under an inert nitrogen atmosphere. Add 2.2 equivalents of anhydrous sodium acetate.

-

Causality: Sodium acetate acts as a mild base to neutralize the dihydrochloride salt without causing rapid degradation of the free base.

-

Self-Validation Checkpoint: The initial cloudy suspension of the hydrochloride salt will transition in appearance as the free base dissolves and a fine, insoluble white precipitate of sodium chloride (NaCl) forms.

Step 2: Electrophile Addition

-

Action: Add 1.05 equivalents of the 1,2-dicarbonyl compound (e.g., benzil) directly to the reaction mixture.

-

Causality: A slight excess of the electrophile ensures complete consumption of the highly reactive diamine, preventing unwanted side reactions or oxidative dimerization.

Step 3: Cyclocondensation

-

Action: Heat the reaction mixture to reflux (78°C) for 4–6 hours.

-

Self-Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH, 9:1). The highly polar diamine spot (near the baseline) will disappear, replaced by a highly UV-active, less polar spot corresponding to the fused pyrazolo[3,4-b]pyrazine. A distinct color change (often deep yellow or orange) indicates the successful formation of the extended conjugated π-system.

Step 4: Isolation and Purification

-

Action: Cool the mixture to 0°C. Dilute with ice-cold water to induce precipitation. Filter the solid, wash with cold water (to remove NaCl and residual acetate), and recrystallize from ethanol.

-

Causality: The fused heterocyclic product is highly hydrophobic compared to the starting materials, allowing for efficient precipitation upon the addition of an aqueous anti-solvent.

Quantitative Data: Reaction Parameters & Applications

The following table summarizes the optimized reaction parameters and pharmacological utility for the three primary scaffolds derived from pyrazole-3,4-diamine.

| Target Scaffold | Electrophile Class | Catalyst / Base | Typical Yield | Primary Pharmacological Application |

| Pyrazolo[3,4-b]pyrazine | 1,2-Dicarbonyls | Sodium Acetate | 75–90% | Kinase Inhibitors (e.g., FGFR, mTOR) |

| Pyrazolo[3,4-b]pyridine | 1,3-Dicarbonyls | Acetic Acid | 65–85% | Phosphodiesterase (PDE) Inhibitors |

| Pyrazolo[3,4-d]pyrimidine | C1-Electrophiles | Neat / DIPEA | 70–95% | Purine Isosteres, Antiviral Agents |

References

-

Holschbach, M. H., Wutz, W., & Olsson, R. A. (2003). Synthesis of 2-benzyl-2H-pyrazole-3,4-diamine dihydrochloride. Tetrahedron Letters, 44(1), 41-43. URL:[Link]

-

Iaroshenko, V. O., et al. (2010). Approach to the Library of Fused Pyridine-4-carboxylic Acids by Combes-Type Reaction of Acyl Pyruvates and Electron-Rich Amino Heterocycles. ACS Combinatorial Science, 12(6), 809–819. URL:[Link]

-

Seitz, T., Campe, R., & Michrowska-Pianowska, A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. EP2628730A1 - Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1H-pyrazole salts - Google Patents [patents.google.com]

- 3. WO2006047516A2 - Compounds and compositions as inhibitors of cannabinoid receptor 1 activity - Google Patents [patents.google.com]

- 4. CA2907243A1 - Substituted dihydropyrimidopyrimidinone compounds and pharmaceutical compositions thereof use fgfr4 inhibitor - Google Patents [patents.google.com]

The Pyrazole Scaffold in Medicinal Chemistry: Structural Rationale, Clinical Applications, and Synthetic Methodologies

Executive Summary

The pyrazole ring—a five-membered heterocyclic aromatic organic compound containing two adjacent nitrogen atoms—has emerged as a "privileged scaffold" in modern drug discovery. To date, the United States Food and Drug Administration (FDA) has approved over 40 pyrazole-containing therapeutics for indications spanning oncology, inflammatory diseases, and hematological disorders. This technical guide provides an in-depth analysis of the physicochemical properties that make pyrazole a highly effective pharmacophore, reviews key FDA-approved pyrazole derivatives, and outlines a self-validating experimental protocol for synthesizing these critical compounds.

Structural & Physicochemical Rationale

The widespread success of pyrazole in medicinal chemistry is not coincidental; it is rooted in its highly specialized physicochemical properties. The unique arrangement of its nitrogen atoms imparts dual, complementary hydrogen-bonding capabilities. The N1 atom (pyrrole-like) acts as a highly effective hydrogen bond donor, while the N2 atom (pyridine-like) functions as a hydrogen bond acceptor.

This amphoteric nature allows pyrazole derivatives to form highly specific, directional interactions with the amino acid residues lining the ATP-binding pockets of target kinases. Furthermore, the aromaticity of the pyrazole core provides exceptional metabolic stability. Unlike many aliphatic or non-aromatic heterocyclic rings, the electron-rich pyrazole ring is highly resistant to oxidative degradation by hepatic cytochrome P450 enzymes, significantly improving the pharmacokinetic half-life of the resulting drug[1].

Quantitative Data: FDA-Approved Pyrazole Therapeutics

The versatility of the pyrazole scaffold is best demonstrated by its presence in several blockbuster targeted therapies. The table below summarizes key FDA-approved pyrazole-based drugs, their primary mechanistic targets, and their quantitative binding affinities (IC₅₀).

| Drug Name | Primary Target(s) | Target IC₅₀ Value | Clinical Indication |

| Celecoxib | COX-2 | 4.8 nM (COX-2) vs 39.8 nM (COX-1) | Osteoarthritis, Rheumatoid Arthritis[2] |

| Ruxolitinib | JAK1 / JAK2 | 3.3 nM (JAK1) / 2.8 nM (JAK2) | Myelofibrosis, Polycythemia Vera[1] |

| Crizotinib | ALK / c-MET / ROS1 | ~1.0 - 3.6 nM (ALK) | ALK-positive Non-Small Cell Lung Cancer[3] |

| Encorafenib | BRAF V600E | 0.35 nM | BRAF V600E-mutant Melanoma[4] |

Mechanistic Pathway Visualization

To understand the clinical efficacy of these compounds, we must visualize their intervention at the molecular level. Ruxolitinib, a prominent pyrazole derivative, functions as a Type-I kinase inhibitor. It acts as a competitive antagonist for the ATP-binding site of Janus Kinases (JAK1 and JAK2). By occupying this pocket, the pyrazole core forms critical hydrogen bonds with the hinge region of the kinase, preventing the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This halts STAT dimerization and nuclear translocation, effectively silencing the transcription of pro-inflammatory and myeloproliferative genes[1].

Mechanism of action of the pyrazole-based drug Ruxolitinib inhibiting the JAK-STAT pathway.

Experimental Protocol: Knorr Pyrazole Synthesis

The foundational methodology for constructing substituted pyrazoles is the Knorr Pyrazole Synthesis, first reported in 1883[5]. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or β-ketoester) with a hydrazine derivative. Below is a self-validating, step-by-step protocol for the synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one, detailing the chemical causality behind each experimental manipulation[6].

Step 1: Reagent Assembly & Solvent Selection

-

Action: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol) in 3 mL of 1-propanol.

-

Causality: A 2:1 molar excess of hydrazine is utilized to ensure the complete nucleophilic attack on the carbonyl, driving the equilibrium forward. 1-propanol is specifically selected as the solvent because its boiling point (~97°C) provides the exact thermal activation energy required for the reaction without causing the thermal degradation of the hydrazine reagent[6].

Step 2: Acid Catalysis

-

Action: Add 3 drops of glacial acetic acid to the mixture.

-

Causality: The introduction of a Brønsted acid catalyzes the reaction by protonating the carbonyl oxygen of the β-ketoester. This increases the electrophilicity of the carbonyl carbon, drastically lowering the activation energy barrier for the initial nucleophilic attack by the hydrazine nitrogen, thereby facilitating rapid hydrazone intermediate formation[5].

Step 3: Thermal Cyclocondensation

-

Action: Heat the reaction mixture on a hot plate with continuous magnetic stirring at approximately 100°C for 1 hour.

-

Causality: Thermal energy is required to drive the intramolecular cyclization and subsequent dehydration. The secondary nitrogen of the newly formed hydrazone attacks the adjacent ester carbonyl. The thermodynamic driving force of this step is the expulsion of water and ethanol to yield the highly stable, conjugated aromatic pyrazole ring[6].

Step 4: In-Process Self-Validation (Monitoring)

-

Action: After 1 hour, perform Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate and 70% hexane, comparing the reaction mixture against the ethyl benzoylacetate starting material.

-

Causality: TLC acts as a critical, self-validating checkpoint. The reaction is only deemed complete when the less polar ethyl benzoylacetate spot completely disappears. This prevents premature quenching of the reaction, ensuring maximum theoretical yield and preventing starting material contamination in the final product[6].

Step 5: Isolation and Purification

-

Action: Once TLC confirms completion, add 10 mL of distilled water to the hot reaction mixture with stirring. Allow the mixture to cool to room temperature, then filter the resulting precipitate via a Buchner funnel and air dry.

-

Causality: Water functions as an anti-solvent in this system. Because the synthesized pyrazole product is highly organic and lipophilic, the sudden introduction of a highly polar aqueous phase drastically reduces its solubility. This thermodynamic shock forces the pyrazole to precipitate out of the solution as a solid crystal lattice, allowing for rapid, high-purity isolation via vacuum filtration[6].

References

-

Chem Help Asap. "Knorr Pyrazole Synthesis." Chem Help Asap. [Link]

-

National Center for Biotechnology Information (NCBI). "Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib." NIH. [Link]

-

ResearchGate. "Evaluation of 2 celecoxib derivatives: Analgesic effect and selectivity to cyclooxygenase-2/1." ResearchGate. [Link]

-

ACS Publications. "Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib." ACS. [Link]

-

ACS Publications. "Current Insights of BRAF Inhibitors in Cancer." ACS.[Link]

Sources

Engineering Efficacy: The Strategic Application of Pyrazole Derivatives in Modern Therapeutics

Executive Summary & Mechanistic Grounding

As application scientists and drug development professionals, our objective is not merely to synthesize novel chemical entities, but to engineer molecular solutions that address specific pathophysiological bottlenecks. The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—serves as an exemplary privileged scaffold in this pursuit[1].

The unique electronic distribution of the pyrazole nucleus allows it to act as a highly versatile bioisostere. The N-1 atom functions as a hydrogen bond donor (analogous to pyrrole), while the N-2 atom acts as a hydrogen bond acceptor (analogous to pyridine)[1]. This dual capacity, combined with its intermediate aromaticity, enables pyrazole derivatives to seamlessly modulate lipophilicity, improve metabolic stability, and form highly specific non-covalent interactions within complex protein binding pockets[1]. Over the last decade, the FDA has approved more than 30 pyrazole-containing therapeutics, validating this scaffold's critical role in modern pharmacology[1].

Oncology: Precision Kinase Inhibition

The most profound impact of pyrazole derivatives has been in the field of targeted oncology, specifically through the inhibition of receptor tyrosine kinases (RTKs) and non-receptor kinases. The pyrazole core frequently acts as an adenine mimetic, allowing it to anchor securely within the ATP-binding cleft of kinases[2].

Recent structural optimizations have yielded highly selective inhibitors. For instance, Asciminib represents a paradigm shift as a first-in-class allosteric BCR-ABL1 inhibitor. It utilizes its pyrazole-substituted pyridine core to bind the myristoyl pocket rather than the highly conserved ATP-binding site, overcoming resistance mutations in chronic myelogenous leukemia[2]. Conversely, Ibrutinib employs a fused pyrazolopyrimidine scaffold to irreversibly bind Cys481 in the orthosteric site of Bruton's tyrosine kinase (BTK), serving as a benchmark in mantle cell lymphoma therapy[3].

Pyrazole-mediated competitive inhibition of Receptor Tyrosine Kinase signaling.

Self-Validating Protocol: TR-FRET Kinase Inhibition Assay

To accurately quantify the IC50 of novel pyrazole-based kinase inhibitors, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

-

Step 1: Compound Preparation. Dissolve the pyrazole library in 100% DMSO, then perform serial dilutions. Causality: Pyrazole derivatives are highly lipophilic. Preparing stock solutions in pure DMSO ensures complete dissolution, but the final assay concentration must be kept below 1% DMSO to prevent solvent-induced kinase denaturation.

-

Step 2: Reaction Assembly. Combine the recombinant kinase, fluorophore-labeled substrate, and ATP near its

value in a low-volume 384-well plate. Incubate with the pyrazole inhibitor for 60 minutes. -

Step 3: TR-FRET Readout. Excite the sample at 340 nm and measure emission at 615 nm and 665 nm after a 100-microsecond delay. Causality: Many highly conjugated pyrazole systems exhibit intrinsic auto-fluorescence. The temporal delay in TR-FRET allows short-lived background fluorescence to decay, ensuring the emission signal is strictly a function of kinase activity. This creates a self-validating data set free from optical interference.

Anti-Inflammatory Therapeutics: Selective COX-2 Inhibition

Beyond oncology, the pyrazole scaffold is the cornerstone of selective cyclooxygenase-2 (COX-2) inhibitors (coxibs). The trisubstituted pyrazole core of Celecoxib is geometrically optimized to insert its sulfonamide moiety into the hydrophilic side pocket of COX-2 (Arg513, Val523)[2]. This structural feature is absent in the COX-1 isoform due to the steric bulk of Ile523, allowing pyrazole derivatives to halt pathological inflammation without compromising gastrointestinal homeostasis[2],[4].

Selective COX-2 inhibition by trisubstituted pyrazole derivatives.

Self-Validating Protocol: Human Whole Blood Assay (HWBA)

In vitro selectivity profiling of pyrazole-based COX inhibitors must translate to in vivo efficacy. We employ the Human Whole Blood Assay (HWBA) rather than purified recombinant enzymes.

-

Step 1: Blood Aliquoting. Collect heparinized human whole blood and aliquot into 96-well plates. Causality: Utilizing whole blood preserves the native plasma protein binding environment. Pyrazoles often exhibit >90% plasma protein binding, which drastically shifts their functional IC50. Purified enzyme assays fail to account for this, leading to false-positive lead candidates.

-

Step 2: Pathway Induction. To assess COX-2, stimulate blood with Lipopolysaccharide (LPS) for 24 hours. To assess COX-1, stimulate with Calcium Ionophore (A23187) for 1 hour. Causality: LPS specifically induces de novo COX-2 expression in monocytes, whereas the calcium ionophore rapidly triggers constitutive COX-1 activity in platelets. This dual-pathway induction creates an internally controlled system for precise selectivity indexing.

-

Step 3: LC-MS/MS Quantification. Quantify Prostaglandin E2 (PGE2) for COX-2 activity and Thromboxane B2 (TXB2) for COX-1 activity using mass spectrometry.

Antimicrobial Applications: Overcoming Resistance

The rise of multi-drug resistant (MDR) pathogens has necessitated the exploration of novel pharmacophores. Pyrazole derivatives have demonstrated potent broad-spectrum antimicrobial activity by disrupting bacterial DNA gyrase and inhibiting fatty acid biosynthesis (FAB)[5]. Recent studies highlight the efficacy of formyl pyrazole derivatives, such as 3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde, which exhibit significant activity against Gram-positive strains like Staphylococcus aureus[6].

Quantitative Data Presentation

The following tables summarize the clinical and preclinical landscape of pyrazole derivatives, demonstrating their broad therapeutic utility.

Table 1: Representative FDA-Approved Pyrazole Therapeutics [1],[2]

| Drug | Target | Indication | Approval Year | Pyrazole Substitution |

| Celecoxib | COX-2 | Rheumatoid Arthritis | 1999 | Trisubstituted |

| Ruxolitinib | JAK1 / JAK2 | Myelofibrosis | 2011 | Disubstituted |

| Crizotinib | ALK / ROS1 | NSCLC | 2011 | Disubstituted |

| Apixaban | Factor Xa | Thromboembolic Disease | 2012 | Fused Pyrazolo-piperidone |

| Ibrutinib | BTK | Mantle Cell Lymphoma | 2013 | Fused Pyrazolopyrimidine |

| Asciminib | BCR-ABL1 | Chronic Myelogenous Leukemia | 2021 | Substituted Pyridine-pyrazole |

Table 2: Comparative In Vitro Efficacy of Novel Preclinical Pyrazole Derivatives [4],[6],[7]

| Compound Scaffold | Target / Cell Line | Experimental IC50 / MIC | Reference Standard | Standard IC50 / MIC |

| Benzothiophen-2-yl pyrazole | COX-2 Enzyme | 0.01 μM | Celecoxib | ~0.04 μM |

| Pyrazole carbaldehyde (Cpd 43) | MCF7 (Breast Cancer) | 0.25 μM | Doxorubicin | 0.95 μM |

| Pyrazole benzothiazole | HT29 (Colon Cancer) | 3.17 µM | Axitinib | >5.00 µM |

| 4-nitrosopyrazoles | S. aureus | 7.8 mg/mL | Ciprofloxacin | Variable |

Self-Validating Protocol: Resazurin-based High-Throughput MIC Screening

-

Step 1: Inoculum Preparation. Standardize the microbial suspension to 0.5 MacFarland standard in Mueller-Hinton broth.

-

Step 2: Serial Dilution & Indicator Addition. Dispense the pyrazole compounds across a 96-well plate in a two-fold dilution series. Add 0.015% resazurin dye to all wells.

-

Step 3: Incubation and Readout. Incubate for 18-24 hours. Causality: Novel pyrazole compounds frequently precipitate in aqueous broth, causing optical turbidity that confounds standard OD600 absorbance readings. Resazurin relies on active cellular respiration to reduce the blue (non-fluorescent) dye to pink (fluorescent) resorufin. This metabolic indicator strictly decouples the viability readout from compound solubility artifacts, ensuring self-validating MIC determination.

Workflow: High-Throughput Screening & SAR Optimization

The transition from a raw pyrazole hit to an optimized lead candidate requires a rigorous, iterative Structure-Activity Relationship (SAR) workflow. By systematically substituting the N-1, C-3, C-4, and C-5 positions of the pyrazole ring, application scientists can fine-tune target affinity while engineering out off-target toxicities[3].

Iterative workflow for the synthesis and SAR optimization of pyrazoles.

Conclusion

The pyrazole scaffold remains one of the most robust and adaptable pharmacophores in medicinal chemistry. From allosteric kinase inhibition in oncology to selective COX-2 blockade and emerging antimicrobial applications, its unique physicochemical properties allow for precise molecular targeting. As drug development professionals, leveraging self-validating assay protocols ensures that the intrinsic lipophilicity and binding kinetics of pyrazole derivatives are accurately translated from in vitro screens to in vivo clinical success.

References

-

[1] Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies, European Journal of Medicinal Chemistry / NIH.[Link]

-

[2] Pyrazole: an emerging privileged scaffold in drug discovery, Future Medicinal Chemistry / PMC.[Link]

-

[4] A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives, Molecules / MDPI.[Link]

-

[6] Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations, New Journal of Chemistry / RSC.[Link]

-

[3] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents, Pharmaceuticals / PMC.[Link]

-

[7] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents, Pharmaceuticals / MDPI.[Link]

-

[5] Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents, Current Organic Chemistry / ResearchGate.[Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

Safety, Handling, and Application Guide for 3,4-Diaminopyrazole Dihydrochloride in S-Nitrosylation Research

Executive Summary

3,4-Diaminopyrazole dihydrochloride (also designated as 1H-pyrazole-4,5-diamine dihydrochloride) is a highly specialized small molecule scaffold utilized extensively in medicinal chemistry[1]. Beyond its role as an intermediate for inotropic agents, it has emerged as a critical tool compound in redox biology. Specifically, it acts as a potent, competitive inhibitor of Alcohol Dehydrogenase (ADH), a mechanism that directly modulates the S-nitroso-Coenzyme A (SNO-CoA) reductase (SCoR) system[2].

Because of its potent biological activity and the inherent instability of the functional groups under improper conditions, rigorous handling protocols are required. This whitepaper provides researchers and drug development professionals with an authoritative, causality-driven guide to the safe handling, preparation, and experimental application of 3,4-diaminopyrazole dihydrochloride.

Physiochemical Properties & Hazard Assessment

Understanding the physical nature of 3,4-diaminopyrazole dihydrochloride is the first step in designing a safe and effective experimental workflow. The dihydrochloride salt formulation improves aqueous solubility but introduces specific pH and hygroscopic challenges.

Table 1: Quantitative Physiochemical Data

| Property | Value / Description |

| IUPAC Name | 1H-pyrazole-4,5-diamine dihydrochloride |

| CAS Number | 16461-98-6 |

| Molecular Formula | C₃H₆N₄ · 2HCl (C₃H₈Cl₂N₄) |

| Molecular Weight | 171.03 g/mol |

| Appearance | Solid powder |

| Solubility | Highly soluble in Water and DMSO |

| Storage Temperature | 2-8°C (Desiccated, protected from light) |

| Primary Hazards | Skin/Eye irritant; Potential respiratory tract irritant[3] |

Safety & Engineering Controls

-

Respiratory Protection: The dihydrochloride salt can form fine, easily aerosolized dust. Inhalation can cause severe irritation to the respiratory tract mucosa[3]. Causality: Weighing and transfer must occur within a Class II Type A2 Biological Safety Cabinet or a dedicated powder weighing hood to prevent aerosol inhalation.

-

Chemical Stability: The compound is hygroscopic. Exposure to ambient humidity can lead to moisture absorption, which not only degrades the diamine functional groups via oxidation but also alters the effective molarity of the weighed powder, leading to irreproducible assay results.

Mechanistic Context: Why 3,4-Diaminopyrazole?

In the context of ischemia-reperfusion injury and cellular metabolism, 3,4-diaminopyrazole is utilized to manipulate the cellular NO/SNO pool. Pyrazole and its derivatives competitively inhibit the binding of alcohol substrates by forming a tight enzyme-NAD⁺-inhibitor complex, wherein the pyrazole nitrogens interact directly with the active site zinc and NAD⁺[2].

By inhibiting ADH, the compound prevents the breakdown of SNO-CoA. This amplification of SNO-CoA promotes the inhibitory S-nitrosylation of Pyruvate Kinase M2 (PKM2). Consequently, glucose flux is forced into the pentose phosphate pathway (PPP), which detoxifies reactive oxygen species (ROS) and protects tissues from oxidative stress[4].

Fig 1. Mechanistic pathway of 3,4-diaminopyrazole-mediated S-nitrosylation and ROS detoxification.

Experimental Protocols

The following protocols are designed as self-validating systems . Every procedural step is grounded in chemical causality to ensure that your downstream data is an artifact-free reflection of biology.

Protocol A: Preparation of a 50 mM Stock Solution

-

Thermal Equilibration: Allow the sealed, desiccated vial to reach room temperature for at least 30 minutes before opening.

-

Causality: Opening a cold vial causes immediate condensation of ambient moisture onto the hygroscopic salt, initiating premature hydrolysis and ruining the stock's molar accuracy.

-

-

Solvent Selection & Degassing: Dissolve the required mass (e.g., 8.55 mg for 1.0 mL) in anhydrous DMSO or degassed ultra-pure water.

-

Causality: Degassing the aqueous solvent removes dissolved oxygen, protecting the electron-rich diamine groups from oxidative degradation during storage.

-

-

pH Neutralization (Critical Step): If preparing an aqueous working solution for live-cell assays, titrate the solution with 0.1 M NaOH until the pH reaches 7.2–7.4.

-

Causality: Because it is a dihydrochloride salt, dissolving it in unbuffered water results in a highly acidic solution. Applying this directly to cells will cause localized acidic shock, triggering apoptosis and confounding the metabolic data.

-

-

System Validation: Measure the UV-Vis absorbance spectrum of an aliquot to confirm complete dissolution and establish a baseline concentration curve for future batch-to-batch validation.

Protocol B: SNO-RAC (Resin-Assisted Capture) Assay Workflow

To validate that 3,4-diaminopyrazole successfully induced PKM2 S-nitrosylation, researchers employ the SNO-RAC assay[2].

-

Cell Lysis & Free Thiol Blocking: Lyse the treated cells in HEN buffer (100 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 8.0) containing 1% SDS and 0.2% Methyl methanethiosulfonate (MMTS). Incubate at 50°C for 20 minutes.

-

Causality: Neocuproine chelates trace metals (like copper) to prevent the artificial, metal-catalyzed breakdown of S-nitrosothiols. MMTS irreversibly blocks all free, non-nitrosylated thiols so they cannot falsely bind the capture resin later.

-

-

Protein Precipitation: Precipitate proteins using -20°C acetone. Centrifuge, discard the supernatant, and resuspend the pellet in HEN/1% SDS.

-

Causality: This step physically removes excess, unreacted MMTS. If left in the solution, residual MMTS would instantly block the capture resin, resulting in a false-negative capture.

-

-

Selective Reduction & Capture (Self-Validating Step): Divide the sample into two aliquots.

-

Experimental Group: Add 30 mM freshly prepared sodium ascorbate and Thiopropyl-Sepharose beads.

-

Control Group: Add beads without ascorbate.

-

Causality: Ascorbate selectively reduces S-nitrosothiols back to free thiols, which then covalently bind to the Sepharose beads. The ascorbate-minus control validates the system: any protein captured in the control group is a false positive (incomplete MMTS blocking), ensuring that binding is strictly SNO-dependent[4].

-

-

Elution & Detection: Wash the beads extensively with HEN/1% SDS. Elute the captured SNO-proteins using 10% β-mercaptoethanol, and analyze via SDS-PAGE and Western blotting for PKM2.

Fig 2. Self-validating experimental workflow for SNO-RAC assays using 3,4-diaminopyrazole.

Spill Management & Disposal

In the event of a powder spill, do not dry sweep, as this will aerosolize the dihydrochloride salt[3].

-

Dampen a highly absorbent pad with water or a mild alkaline buffer (to neutralize the HCl).

-

Gently wipe the spill from the outside in.

-

Dispose of all contaminated materials in a sealed, labeled hazardous waste container in accordance with institutional environmental health and safety (EHS) guidelines.

References

1.[1] 1H-pyrazole-4,5-diamine dihydrochloride CAS NO.16461-98-6. Amadis Chemical Co., Ltd. Available at: 2.[3] 4,5-diamino-1,2-dihydropyrazol-3-one | CAS#:52057-97-3 | Chemsrc. Chemsrc. Available at: 3.[2] CA2969857A1 - Compositions and methods of modulating s-nitrosylation. Google Patents. Available at: 4.[4] Compositions and methods for treating tissue injury | Patent Publication Number 20210267943. Patexia. Available at:

Sources

- 1. 1H-pyrazole-4,5-diamine dihydrochloride, CasNo.16461-98-6 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. CA2969857A1 - Compositions and methods of modulating s-nitrosylation - Google Patents [patents.google.com]

- 3. 4,5-diamino-1,2-dihydropyrazol-3-one | CAS#:52057-97-3 | Chemsrc [chemsrc.com]

- 4. Compositions and methods for treating tissue injury | Patent Publication Number 20210267943 | Patexia [patexia.com]

One-Pot Multicomponent Synthesis of Pyrazolo[3,4-d]pyrimidines from Diaminopyrazole Precursors: A Comprehensive Protocol

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

Pyrazolo[3,4-d]pyrimidines are privileged pharmacophores acting as bioisosteres of purines. They are widely utilized in the development of targeted therapeutics, particularly as competitive ATP-binding kinase inhibitors. This application note details a highly efficient, self-validating, one-pot three-component protocol for synthesizing N3,N4-disubstituted 3,4-diaminopyrazolo[3,4-d]pyrimidines. By utilizing 3,5-diaminopyrazole-4-carbonitrile as the core building block, this microwave-assisted methodology eliminates the need for intermediate isolation, minimizes solvent waste, and provides chromatography-free purification.

Pharmacological Context & Rationale

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry[1]. Because its structural geometry closely mimics that of the adenine ring, it easily intercalates into the highly conserved ATP-binding pockets of oncogenic tyrosine kinases (e.g., Src, Btk, and EGFR)[1].

Historically, synthesizing highly substituted pyrazolo[3,4-d]pyrimidines required arduous, multi-step linear sequences involving the isolation of unstable intermediates. Modern green chemistry principles dictate a shift toward multicomponent reactions (MCRs). By utilizing a diaminopyrazole derivative—specifically 3,5-diaminopyrazole-4-carbonitrile —we can construct the fused pyrimidine ring in a single operational step[2].

Mechanistic Design & Causality

The success of this one-pot synthesis relies on a precise cascade of nucleophilic additions and intramolecular cyclizations[3].

-

C1 Synthon Activation: Triethyl orthoformate (TEOF) acts as both the C1 carbon source and a water scavenger. It reacts with the highly nucleophilic C5-amino group of the pyrazole to form an ethoxymethyleneamino intermediate.

-

Amidine Formation: The primary amine (R-NH₂) attacks this intermediate, displacing ethanol to generate a substituted formamidine.

-

Intramolecular Cyclization: Under microwave irradiation, the secondary amine nitrogen of the formamidine attacks the adjacent C4-carbonitrile group. This cyclocondensation, followed by tautomerization, yields the final 3,4-diaminopyrazolo[3,4-d]pyrimidine architecture[2].

This protocol is a self-validating system : the target fused-ring product has significantly lower solubility in the reaction medium (ethanol) than the starting materials. As the product forms, it spontaneously precipitates out of solution. This phase separation not only drives the reaction to completion via Le Chatelier's principle but also provides the chemist with an immediate visual confirmation of successful cyclization.

Figure 1: Mechanistic workflow of the three-component one-pot synthesis.

Experimental Methodology

Reagents & Materials

-

Core Precursor: 3,5-Diaminopyrazole-4-carbonitrile (1.0 mmol)

-

C1 Source: Triethyl orthoformate (1.5 mmol)

-

Nitrogen Source: Primary amine (e.g., aniline, benzylamine, or aliphatic amines) (1.2 mmol)

-

Solvent: Absolute Ethanol (2.0 mL)

-

Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave), 10 mL microwave-safe reaction vials with crimp caps.

Step-by-Step Protocol

-

Reaction Assembly: To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 3,5-diaminopyrazole-4-carbonitrile (1.0 mmol).

-

Reagent Addition: Sequentially add triethyl orthoformate (1.5 mmol) and the selected primary amine (1.2 mmol).

-

Solvation: Add 2.0 mL of absolute ethanol. Expert Note: While the reaction can be run solvent-free, ethanol ensures uniform microwave energy absorption and facilitates the precipitation-driven workup.

-

Microwave Irradiation: Seal the vial securely. Irradiate the mixture at 120 °C for 15 minutes (Dynamic mode, maximum power 150 W, cooling enabled).

-

Cooling & Precipitation: Allow the vial to cool to room temperature (25 °C). A dense, crystalline precipitate will form. If the precipitation is incomplete, add 2.0 mL of ice-cold distilled water to crash out the remaining product.

-

Chromatography-Free Isolation: Filter the solid under vacuum using a Hirsch funnel. Wash the filter cake with ice-cold ethanol (2 × 2 mL) followed by hexanes (2 mL) to remove unreacted orthoester and amine residues[2].

-

Drying: Dry the product in a vacuum oven at 60 °C for 4 hours. The product is typically >95% pure by NMR at this stage.

Optimization of Reaction Parameters

To demonstrate the causality behind the selection of microwave irradiation, the table below summarizes the optimization data comparing conventional heating against microwave-assisted synthesis. Microwave irradiation rapidly overcomes the activation energy barrier for the final cyclization, preventing the formation of Dimroth rearrangement byproducts that plague long-reflux conventional methods.

| Entry | Heating Method | Solvent | Temp (°C) | Time | Yield (%) | Purity Profile |

| 1 | Conventional Reflux | Ethanol | 78 | 12 h | 45 | High byproduct formation |

| 2 | Conventional Heating | DMF | 120 | 8 h | 58 | Moderate, difficult workup |

| 3 | Microwave Irradiation | Solvent-free | 120 | 20 min | 72 | Good, stirring issues |

| 4 | Microwave Irradiation | Ethanol | 120 | 15 min | 89 | Excellent, pure precipitate |

Biological Application: Kinase Inhibition

Once synthesized, these 3,4-diaminopyrazolo[3,4-d]pyrimidines serve as robust templates for drug discovery. Because the pyrazolo[3,4-d]pyrimidine core is a purine bioisostere, it effectively competes with intracellular ATP[1].

Figure 2: Competitive ATP-pocket binding and kinase inhibition pathway.

References

-

Title: A convenient method for the synthesis of N3,N4-disubstituted 3,4-diaminopyrazolo[3,4-d]pyrimidines Source: Tetrahedron / ResearchGate URL: [Link]

-

Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: Journal of Medicinal Chemistry / ResearchGate URL: [Link]

-

Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Application Note: Pyrazole-3,4-diamine Dihydrochloride as a Core Scaffold in Anticancer Kinase Inhibitor Discovery

Executive Summary

The development of targeted anticancer therapies relies heavily on the design of small molecules capable of selectively inhibiting oncogenic protein kinases. Pyrazole-3,4-diamine dihydrochloride serves as a highly versatile and critical synthetic precursor in this domain. By acting as a foundational building block, it enables the modular synthesis of pyrazolo[3,4-

Mechanistic Rationale: The Purine Isostere Strategy

The structural similarity between pyrazolo[3,4-

When researchers synthesize derivatives starting from pyrazole-3,4-diamine dihydrochloride, the resulting pyrazolo[3,4-

-

N1 and C3 positions: Can be functionalized to probe the hydrophobic pockets adjacent to the ATP-binding site, enhancing kinase selectivity (e.g., distinguishing FGFR4 from other FGFR isoforms via steric hindrance)[3].

-

C4 position: Substitutions here (often anilines or bulky hydrophobic groups) dictate the primary interaction with the hinge region backbone via hydrogen bonding, crucial for displacing ATP[4].

The dihydrochloride salt form of the diamine is preferred over the free base due to its enhanced stability against aerial oxidation, ensuring higher yields during the initial high-temperature cyclization steps[5].

Chemical Properties & Handling

| Property | Specification | Handling & Causality Notes |

| Chemical Name | 1H-Pyrazole-3,4-diamine dihydrochloride | The salt form prevents spontaneous degradation of the electron-rich diamine core. |

| Appearance | Off-white to pale brown powder | Color darkening indicates oxidation; store under inert gas (Ar/N₂). |

| Solubility | Soluble in Water, DMSO, hot Methanol | Poorly soluble in non-polar organics. Requires neutralization in situ for organic reactions. |

| Storage | 2-8°C, desiccated | Hygroscopic. Moisture can interfere with anhydrous cyclization reagents. |

Core Application Workflow: Synthesis of Pyrazolo[3,4- ]pyrimidine Inhibitors

The transformation of pyrazole-3,4-diamine dihydrochloride into a functional kinase inhibitor involves a sequence of neutralization, condensation, and cross-coupling.

Synthesis workflow from Pyrazole-3,4-diamine to Lead Kinase Inhibitor.

Protocol 1: Synthesis of the Pyrazolo[3,4- ]pyrimidine Core

Objective: Construct the purine bioisostere via high-temperature condensation.

-

Neutralization: Suspend pyrazole-3,4-diamine dihydrochloride (1.0 eq) in anhydrous dimethylformamide (DMF). Add

-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0°C. Causality: The excess base neutralizes the dihydrochloride salt, liberating the nucleophilic primary amines required for cyclization. -

Condensation/Cyclization: Add formamide (excess, ~10 eq) to the mixture. Heat the reaction to 180°C under a nitrogen atmosphere for 8-12 hours. Causality: Formamide acts as both a carbon source and a solvent for the cyclization. The high temperature is necessary to overcome the activation energy of the sequential imine formation and intramolecular ring closure.

-

Validation: Monitor the reaction via LC-MS. The disappearance of the diamine mass (

) and the appearance of the cyclized core mass validates the step. -

Workup: Cool to room temperature, pour into ice water, and collect the resulting precipitate via vacuum filtration. Recrystallize from ethanol.

Protocol 2: Functionalization via Buchwald-Hartwig Amination

Objective: Install the hinge-binding aniline moiety at the C4 position.

-

Halogenation: Treat the core scaffold with

-iodosuccinimide (NIS) in DMF at 80°C to selectively iodinate the C4 position. -

Cross-Coupling: In a Schlenk flask, combine the C4-iodo intermediate (1.0 eq), the desired substituted aniline (1.2 eq),

(0.05 eq), Xantphos (0.1 eq), and -

Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat at 100°C for 16 hours. Causality: The palladium catalyst facilitates the C-N bond formation, while Xantphos (a bidentate ligand) suppresses unwanted competitive

-hydride elimination, ensuring high yields of the target inhibitor.

Biological Evaluation & Kinase Profiling

Once the pyrazolo[3,4-

Mechanism of action: Pyrazolo[3,4-d]pyrimidine derivatives blocking oncogenic kinase signaling.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the

-

Preparation: Prepare a 3-fold serial dilution of the inhibitor in 100% DMSO.

-

Reaction Assembly: In a 384-well plate, combine 1 µL of inhibitor, 2 µL of recombinant kinase (e.g., Src or FGFR4), and 2 µL of substrate/ATP mix. Causality: The ATP concentration should be kept at or near the

of the specific kinase to accurately assess competitive inhibition. -

Incubation: Incubate at room temperature for 60 minutes.

-

Detection: Add 5 µL of ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction.

-

Validation: Measure luminescence. A dose-dependent decrease in luminescence validates target engagement. Calculate

using a 4-parameter logistic curve fit.

Quantitative Data Presentation

The structural modularity of the pyrazole-3,4-diamine-derived scaffold allows for the tuning of kinase selectivity. The table below summarizes representative inhibition data for pyrazolo[3,4-

| Target Kinase / Cell Line | Inhibitor Class / Substitution Profile | Representative | Biological Implication |

| Src Kinase | 3-substituted pyrazolo[3,4- | 5.1 - 5.6 µM | Suppresses cancer cell invasion and metastasis[2]. |

| FGFR4 | Covalent hinge-binding derivatives | 86.2 nM | High selectivity over other FGFR isoforms; targets HCC[3][4]. |

| EGFR / HER2 | Dual-target derivatives (Lapatinib analogs) | 5.0 - 12.0 nM | Overcomes resistance in breast adenocarcinoma[4]. |

| MCF-7 (Breast Cancer) | 3,6-Dimethyl-5-(arylideneamino) derivatives | 11.0 µM | Induces cell cycle arrest and apoptosis[1]. |

Troubleshooting & Optimization Insights

-

Regioselectivity Issues During Alkylation: When alkylating the N1 position of the pyrazole-3,4-diamine core, mixtures of N1 and N2 isomers often form. Optimization: Utilize bulky protecting groups (e.g., trityl or benzyl) early in the synthesis, or perform the alkylation under strictly controlled thermodynamic conditions (higher temperatures, weaker bases like

) to favor the more stable N1 isomer[5]. -

Poor Aqueous Solubility: Highly functionalized pyrazolo[3,4-

]pyrimidines often suffer from poor solubility, complicating cellular assays. Optimization: Introduce solubilizing motifs such as morpholine, piperazine, or dimethylamino groups at the solvent-exposed regions (typically extending from the C3 or C4 substituents). This improves pharmacokinetic properties without disrupting hinge-region binding. -

False Positives in Kinase Assays: Compounds may aggregate and act as non-specific inhibitors (PAINS). Optimization: Always include a detergent (e.g., 0.01% Triton X-100) in the kinase assay buffer to disrupt colloidal aggregates, ensuring the measured

reflects true ATP-competitive binding.

References

-

Approach to the Library of Fused Pyridine-4-carboxylic Acids by Combes-Type Reaction of Acyl Pyruvates and Electron-Rich Amino Heterocycles (Cites Holschbach synthesis of 2-benzyl-2H-pyrazole-3,4-diamine dihydrochloride). ACS Publications. URL:[Link]

-

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface. URL:[Link]

-

Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules (via ResearchGate). URL:[Link]

-

Development of Dual Inhibitors Targeting Epidermal Growth Factor Receptor in Cancer Therapy. ACS Publications. URL:[Link]

-

Rotational Freedom, Steric Hindrance, and Protein Dynamics Explain BLU554 Selectivity for the Hinge Cysteine of FGFR4. ACS Medicinal Chemistry Letters. URL:[Link]

Sources

Application Note: Advanced Purification Strategies for 3,4-Diaminopyrazole Derivatives

Introduction & Rationale

3,4-Diaminopyrazole is a highly versatile building block in medicinal chemistry, primarily utilized for the synthesis of fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines[1][2]. Because these fused bicyclic scaffolds are structurally analogous to endogenous purines, they act as potent ATP-competitive inhibitors against a broad spectrum of kinases, including cyclin-dependent kinase 2 (CDK2), SRC family kinases, and Pim kinases[3][4][5].

When developing these compounds for in vitro biological assays or in vivo therapeutic models, achieving ultra-high purity (>99%) is a critical requirement. Trace impurities—such as unreacted hydrazine, structural regioisomers, or residual heavy metals—can induce off-target cytotoxicity or yield false-positive kinase inhibition data. The presence of multiple basic nitrogen atoms within the pyrazolo[3,4-d]pyrimidine core creates a highly polar, hydrogen-bond-rich network. This unique electronic structure dictates the necessity for specialized, multi-tiered purification workflows that mitigate secondary interactions (e.g., peak tailing on silica) while exploiting the differential solubility of planar tautomers[2][3].

Workflow for the isolation and purification of pyrazolo[3,4-d]pyrimidine derivatives.

Mechanistic Basis of Kinase Inhibition

The purification of these derivatives is ultimately driven by their end-use: mimicking ATP to block kinase activity. The structural resemblance of pyrazolopyrimidines to purines allows them to intercalate into the ATP-binding pocket of target kinases[3][5]. Ensuring the removal of positional isomers during purification is vital, as even a minor shift in the substituent position on the pyrazole ring can completely abrogate hydrogen bonding with the kinase hinge region.

Logical pathway of pyrazolo[3,4-d]pyrimidine derivatives acting as kinase inhibitors.

Quantitative Comparison of Purification Strategies

To optimize recovery and purity, scientists must select the appropriate purification modality based on the scale of the reaction and the specific impurities present.

| Purification Strategy | Typical Yield (%) | Target Purity (%) | Scalability | Mechanistic Rationale |

| Normal Phase Flash | 69–91 | 90–95 | High (Gram scale) | Exploits dipole moment differences to separate major regioisomers from crude mixtures[2]. |

| Fractional Crystallization | 40–60 | 95–98 | Very High (Multi-gram) | Leverages differential solubility and π-π stacking of planar tautomers[3]. |

| Preparative RP-HPLC | 50–75 | >99 | Low (Milligram scale) | Acidic mobile phase protonates nitrogens, resolving trace impurities for biological assays[4]. |

Validated Experimental Protocols

Protocol A: Normal Phase Flash Chromatography (Regioisomer Separation)

Causality & Logic: Pyrazolo[3,4-d]pyrimidines often exhibit poor solubility in non-polar starting gradients (e.g., 100% Hexane) and tend to streak on bare silica due to strong hydrogen bonding between their basic nitrogens and acidic silanol groups. To circumvent this, the protocol utilizes dry loading and a basified mobile phase to ensure sharp elution bands[2].

Step-by-Step Methodology:

-

Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimum volume of volatile, polar solvent (e.g., Dichloromethane/Methanol 9:1). Add Celite 545 (approx. 3x the mass of the crude product). Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

-

Column Equilibration: Pack a silica gel column (230–400 mesh) and equilibrate with Hexane containing 1% Triethylamine (TEA). The TEA neutralizes acidic silanol sites, preventing compound tailing.

-